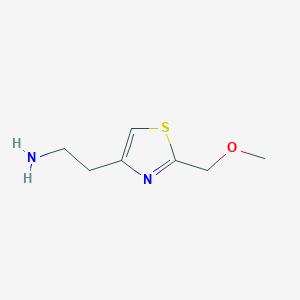
5-Bromo-2-cyanobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5th position and a cyano group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzenesulfonamide typically involves the bromination of 2-cyanobenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is advantageous due to its high selectivity, environmental friendliness, and the ability to recycle the brominating reagent .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Reduction Reactions: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-cyanobenzenesulfonamide or 5-thio-2-cyanobenzenesulfonamide.
Coupling Reactions: Products include various biaryl compounds.
Reduction Reactions: Products include 5-bromo-2-aminobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-cyanobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyanobenzenesulfonamide depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites. The bromine and cyano groups enhance its binding affinity and specificity. Molecular docking studies have shown that it can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanobenzenesulfonamide: Lacks the bromine substitution, making it less reactive in certain coupling reactions.
5-Bromo-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of a cyano group, altering its reactivity and applications.
5-Bromo-2-aminobenzenesulfonamide: Contains an amino group instead of a cyano group, making it more suitable for different types of chemical modifications
Uniqueness
5-Bromo-2-cyanobenzenesulfonamide is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity patterns and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for developing enzyme inhibitors and other bioactive molecules.
Eigenschaften
Molekularformel |
C7H5BrN2O2S |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
5-bromo-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI-Schlüssel |
SRJSRQSXJVGYHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)



![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)




![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)




